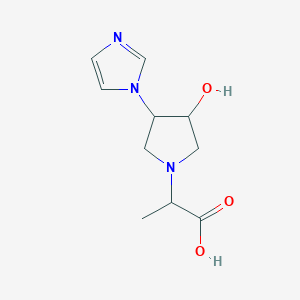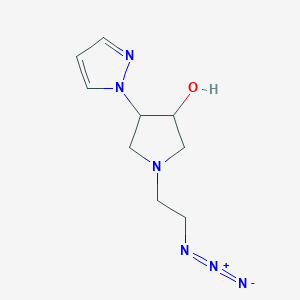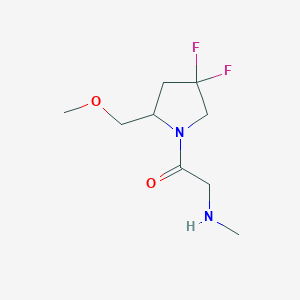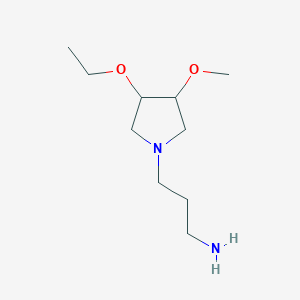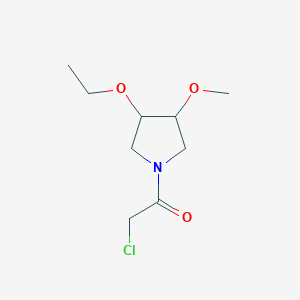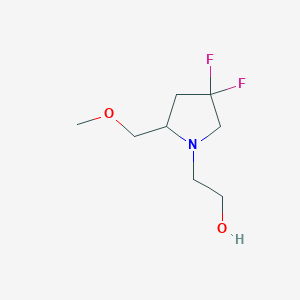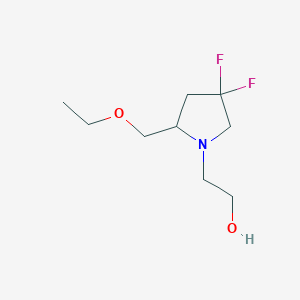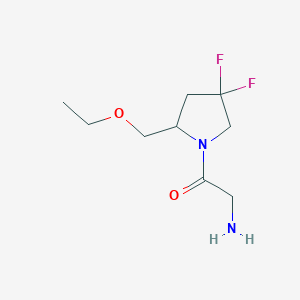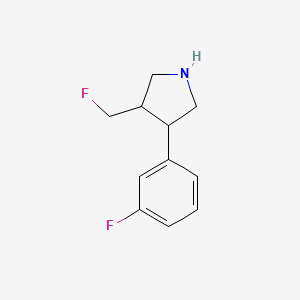
3-(Fluoromethyl)-4-(3-fluorophenyl)pyrrolidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves the use of boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a common method used, and this process can be catalyzed . In addition, a decarboxylative borylation reaction of aliphatic acid derivatives under visible-light photoredox conditions can provide primary and secondary alkyl boronates or tetrafluoroborates with various functional groups .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the use of boronic esters. Protodeboronation of these esters is a common method used, and this process can be catalyzed . Additionally, the epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates can proceed with full conversion and selectivity, avoiding degradation of the boron functionality .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis of Related Compounds : Research has focused on synthesizing and characterizing compounds related to 3-(Fluoromethyl)-4-(3-fluorophenyl)pyrrolidine. For instance, a study reported the synthesis of a compound involving the straightforward multicomponent reaction of 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, isatin, and serine, demonstrating the potential for creating complex structures using similar fluorinated pyrrolidine frameworks (Sharma et al., 2013).
Chemical Structure Analysis : Detailed analyses of the molecular structures of related compounds have been conducted. For instance, the synthesis and crystal structure of a related fluorophenyl compound have been studied, highlighting the planarity and molecular interactions of these compounds, which can be relevant for understanding the properties of this compound (Murthy et al., 2017).
Fluorescent and Sensory Applications
Fluorescent Chemosensors : Some studies have explored the use of similar fluorophenyl-pyrrolidine compounds as selective chemosensors. For example, a pyrrolidine constrained bipyridyl-dansyl conjugate was synthesized as a selective ratiometric and colorimetric chemosensor for Al(3+) (Maity & Govindaraju, 2010).
NMR pH Indicators : Fluorinated pyridines, closely related to this compound, have been synthesized and evaluated as 19F NMR pH indicators. This indicates the potential for using similar compounds in NMR-based applications (Amrollahi, 2014).
Potential in Drug Development
- Molecular Docking Studies : Molecular docking studies have been conducted on pyridine derivatives, which share structural similarities with this compound, to identify potential inhibitors of certain enzymes. This suggests the possibility of using fluorophenyl-pyrrolidine derivatives in drug discovery (Venkateshan et al., 2019).
Eigenschaften
IUPAC Name |
3-(fluoromethyl)-4-(3-fluorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N/c12-5-9-6-14-7-11(9)8-2-1-3-10(13)4-8/h1-4,9,11,14H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEYXKIATZLJIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC(=CC=C2)F)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





